

Mass spectrometry fragmentation pattern of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methylaniline

Cat. No.: B1582082

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **2-Methoxy-4-methylaniline**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2-Methoxy-4-methylaniline** (CAS No: 39538-68-6). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the primary fragmentation pathways, identifies characteristic ions, and explains the underlying chemical principles governing the molecule's behavior under EI conditions. By integrating spectral data with mechanistic explanations, this guide serves as an authoritative resource for the structural characterization and identification of this compound and related aromatic amines.

Introduction to 2-Methoxy-4-methylaniline and EI-MS

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is an aromatic amine with the chemical formula C₈H₁₁NO.^[1] Its structure, featuring an aniline core substituted with methoxy and methyl groups, presents a rich landscape for mass spectrometric fragmentation. Understanding its fragmentation signature is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolite identification, or forensic analysis.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2][3] This process imparts significant energy, leading to the ejection of an electron to form a positively charged molecular ion ($M^{+\bullet}$).[3] Due to the excess energy, this molecular ion is often unstable and undergoes predictable fragmentation, breaking down into a series of smaller, charged ions and neutral radicals or molecules.[2][3] The resulting mass spectrum is a fingerprint of the molecule's structure, with the mass-to-charge ratio (m/z) of each fragment providing clues to its composition.

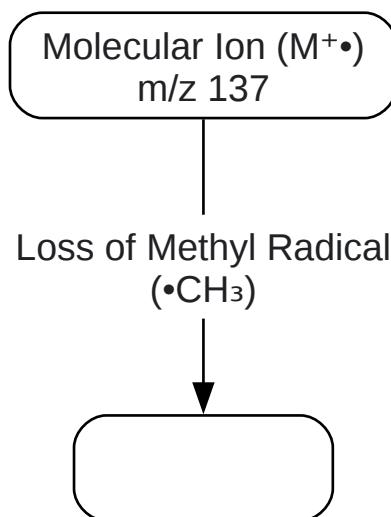
Analysis of the Mass Spectrum of 2-Methoxy-4-methylaniline

The mass spectrum of **2-Methoxy-4-methylaniline** is characterized by several key ions that arise from distinct and logical fragmentation pathways. The interpretation begins with the identification of the molecular ion.

The Molecular Ion ($M^{+\bullet}$)

With a molecular formula of $C_8H_{11}NO$, the monoisotopic mass of **2-Methoxy-4-methylaniline** is 137.08 Da.[4][5] Upon electron ionization, the molecule loses an electron to form the molecular ion, which is observed at m/z 137. The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[6]

The ionization process can be represented as: $C_8H_{11}NO + e^- \rightarrow [C_8H_{11}NO]^{+\bullet} + 2e^-$

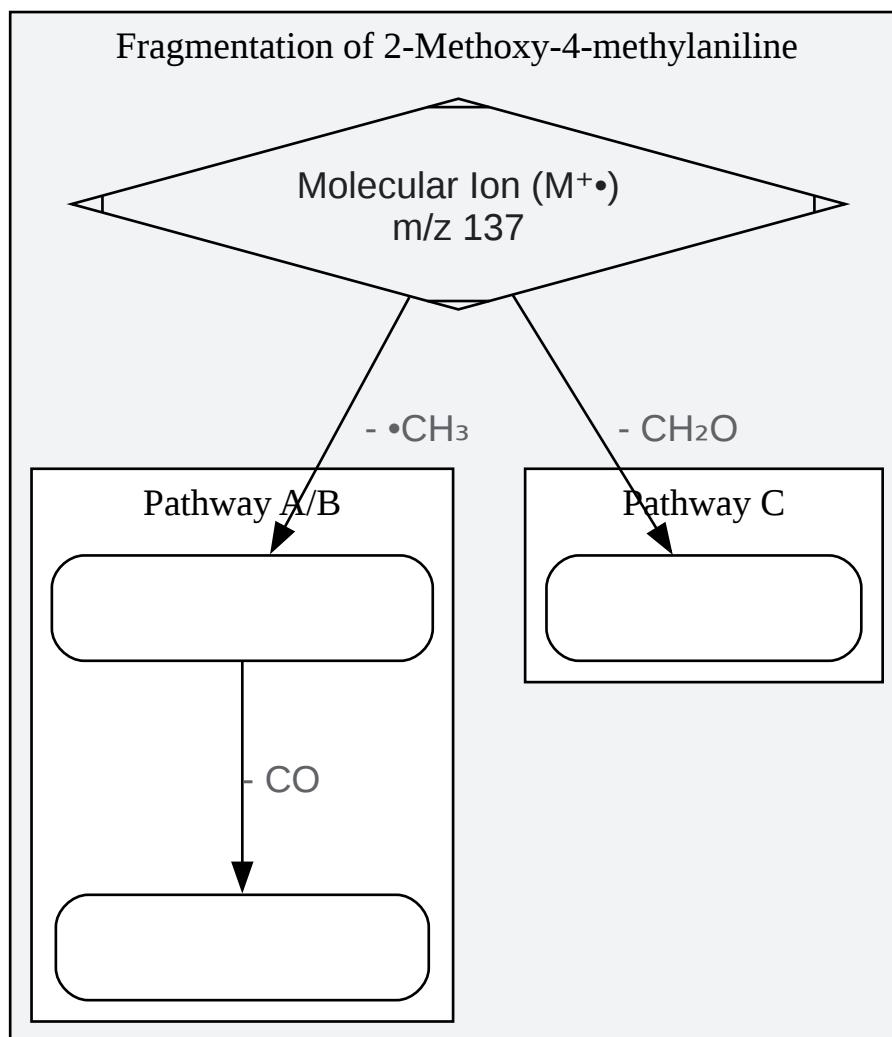

Primary Fragmentation Pathways and Key Ions

The fragmentation of the molecular ion is directed by the functional groups—the methoxy, methyl, and amino substituents—and the stability of the resulting carbocations. The most prominent fragmentation pathways are detailed below.

The most abundant fragment ion in the spectrum, the base peak, is observed at m/z 122. This corresponds to the loss of a methyl radical ($\bullet CH_3$), a mass difference of 15 Da, from the molecular ion. This is a characteristic and highly favorable fragmentation for methoxy-substituted aromatic compounds. The cleavage occurs at the $O-CH_3$ bond, a type of α -cleavage, where the resulting ion is stabilized by the lone pair of electrons on the oxygen atom, which can delocalize the positive charge into the aromatic ring.[7]

The formation of the m/z 122 ion is a primary indicator of a methoxy group.

Fragmentation Pathway A: Genesis of the m/z 122 Ion


[Click to download full resolution via product page](#)

Caption: Loss of a methyl radical from the molecular ion.

Following the formation of the m/z 122 ion, a subsequent fragmentation often occurs involving the loss of a neutral carbon monoxide (CO) molecule, a mass difference of 28 Da. This leads to the formation of an ion at m/z 94 ($122 - 28 = 94$). This rearrangement and elimination process is common for phenolic-type cations generated from anisoles, resulting in a stable cyclopentadienyl-type cation.

Another fragmentation route originating from the molecular ion involves the elimination of a neutral formaldehyde molecule (CH_2O), a loss of 30 Da. This pathway leads to an ion at m/z 107 ($137 - 30 = 107$). This process involves a hydrogen rearrangement from the amino group or the adjacent methyl group to the oxygen, followed by cleavage. The resulting ion corresponds to the radical cation of p-toluidine.

Fragmentation Pathways from the Molecular Ion

[Click to download full resolution via product page](#)

Caption: Major fragmentation routes of **2-Methoxy-4-methylaniline**.

Summary of Fragmentation Data

The principal ions observed in the electron ionization mass spectrum of **2-Methoxy-4-methylaniline** are summarized below. This table provides a quick reference for identifying the compound based on its mass spectral fingerprint.

m/z	Proposed Identity	Neutral Loss	Mechanistic Pathway
137	$[M]^{+\bullet}$ (Molecular Ion)	-	Ionization
122	$[M - \bullet\text{CH}_3]^+$	$\bullet\text{CH}_3$ (15 Da)	α -cleavage of the methoxy group
107	$[M - \text{CH}_2\text{O}]^{+\bullet}$	CH_2O (30 Da)	Rearrangement and loss of formaldehyde
94	$[M - \bullet\text{CH}_3 - \text{CO}]^+$	CO (28 Da)	Loss of carbon monoxide from the m/z 122 ion
77	$[\text{C}_6\text{H}_5]^+$	C_2H_2 (26 Da)	Aromatic ring fragment, loss of acetylene from C_7H_7^+ type ions

Experimental Protocol: Acquiring a GC-MS Spectrum

The following outlines a standardized methodology for the analysis of **2-Methoxy-4-methylaniline** using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a high-quality electron ionization mass spectrum of a **2-Methoxy-4-methylaniline** sample.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
- Helium (carrier gas), 99.999% purity
- **2-Methoxy-4-methylaniline** standard
- Methanol or appropriate solvent, HPLC grade

- Volumetric flasks, autosampler vials, and syringes

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Methoxy-4-methylaniline** at 1 mg/mL in methanol.
 - Perform a serial dilution to create a working solution of approximately 10 µg/mL.
 - Transfer the working solution to a 2 mL autosampler vial.
- GC-MS Instrument Setup:
 - GC Conditions:
 - Injector: Splitless mode, 250°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
 - Oven Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
 - MS Conditions:
 - Ion Source: Electron Ionization (EI)
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Electron Energy: 70 eV

- Scan Range: m/z 40-400
- Data Acquisition:
 - Inject 1 μ L of the prepared sample into the GC-MS.
 - Begin data acquisition in full scan mode.
 - Include a solvent blank run before the sample to ensure system cleanliness.
- Data Analysis:
 - Identify the chromatographic peak corresponding to **2-Methoxy-4-methylaniline**.
 - Extract the mass spectrum from the apex of the peak.
 - Perform background subtraction to obtain a clean spectrum.
 - Identify the molecular ion and major fragment ions, comparing them to the data in this guide and reference libraries (e.g., NIST).

Workflow: GC-MS Analysis Protocol

[Click to download full resolution via product page](#)

Caption: Standard workflow for GC-MS analysis.

Conclusion

The EI mass spectrum of **2-Methoxy-4-methylaniline** is defined by a clear molecular ion at m/z 137 and a highly diagnostic fragmentation pattern. The dominant fragmentation pathway, the loss of a methyl radical to form the base peak at m/z 122, is an unmistakable indicator of the methoxy substituent. Further fragmentation via the loss of carbon monoxide (to m/z 94) or the alternative pathway involving the loss of formaldehyde (to m/z 107) provides additional structural confirmation. This in-depth guide provides the foundational knowledge required for

the confident identification of **2-Methoxy-4-methylaniline**, demonstrating how a systematic interpretation of mass spectral data, grounded in the principles of chemical reactivity, is a powerful tool in modern analytical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-methylaniline | 39538-68-6 | PBA53868 [biosynth.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Methoxy-p-toluidine | C8H11NO | CID 170219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-methoxy-4-methylaniline (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of 2-Methoxy-4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582082#mass-spectrometry-fragmentation-pattern-of-2-methoxy-4-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com